molecular formula C11H16BrO3P B189818 Diethyl 3-Bromobenzylphosphonate CAS No. 128833-03-4

Diethyl 3-Bromobenzylphosphonate

Cat. No. B189818
M. Wt: 307.12 g/mol
InChI Key: KVNNRCDDRDXWIW-UHFFFAOYSA-N
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Patent
US08071588B2

Procedure details

To 1-bromo-3-(bromomethyl)benzene (100 g, 400 mmol) in a 500 mL round-bottom flask under nitrogen was added triethyl phosphite (69.6 mL, 400 mmol) and the solution was heated to 130° C. The apparatus was set up ready for distillation. As the heating block reached 130° C. the mixture began to reflux and a large volume of colourless liquid was allowed to distil off. Analysis of the reaction by hplc after 40 min showed some starting material so another 0.5 eq of the phosphite was added and heating with distillation continued. The reaction was then heated under vacuum: the excess phosphite was distilled off under vacuum (130° C. heater and 15 mbar, gradually going down to 0.5 mbar). This gave a colorless oil 120.8 g. HPLC 2.20 min (ret time), 97%; LC-MS m/z 307, 309 (M+H)+, 1.01 min (ret time).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
69.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8]Br)[CH:3]=1.[P:10]([O:17]CC)([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13].P([O-])([O-])[O-]>>[CH2:12]([O:11][P:10]([CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)(=[O:17])[O:14][CH2:15][CH3:16])[CH3:13]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)CBr
Name
Quantity
69.6 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The apparatus was set up ready for distillation
CUSTOM
Type
CUSTOM
Details
reached 130° C.
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to distil off
CUSTOM
Type
CUSTOM
Details
Analysis of the reaction by hplc after 40 min
Duration
40 min
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heating with distillation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated under vacuum
DISTILLATION
Type
DISTILLATION
Details
the excess phosphite was distilled off under vacuum (130° C. heater and 15 mbar

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 120.8 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.